1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol

Adrenergic Pharmacology Receptor Binding Selectivity Profiling

1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol (CAS 50456-56-9) is a beta-amino alcohol characterized by a primary amine and a bulky tert-butylamino group on a 2-propanol backbone. This structure is a crucial intermediate in synthesizing beta-adrenergic antagonists, commonly known as beta-blockers.

Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
CAS No. 50456-56-9
Cat. No. B12665874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol
CAS50456-56-9
Molecular FormulaC7H18N2O
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CN)O
InChIInChI=1S/C7H18N2O/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5,8H2,1-3H3
InChIKeyUIPBHEMSRLPBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol (CAS 50456-56-9): A Verified Chiral Building Block for Adrenergic Research


1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol (CAS 50456-56-9) is a beta-amino alcohol characterized by a primary amine and a bulky tert-butylamino group on a 2-propanol backbone . This structure is a crucial intermediate in synthesizing beta-adrenergic antagonists, commonly known as beta-blockers . The compound's value is derived from its chiral center, making it a key building block for producing enantiomerically pure pharmaceuticals .

Why 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol Cannot Be Interchanged with Generic β-Amino Alcohols


The tert-butylamino group in 1-amino-3-((1,1-dimethylethyl)amino)propan-2-ol is not a generic substituent; it is a critical pharmacophore that dictates a specific biological and synthetic profile . Unlike simpler β-amino alcohols like 1-amino-2-propanol, the sterically demanding tert-butyl group is essential for achieving selective binding to certain adrenergic receptor subtypes, a property that is well-documented in the structure-activity relationships of beta-blockers . Furthermore, the compound's utility as a chiral building block for synthesizing enantiopure pharmaceuticals relies on its specific stereochemistry, a property not shared by its achiral or racemic analogs .

Quantitative Differentiation of 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol: A Comparative Evidence Guide


Functional Selectivity: Comparative Affinity for α-2 vs. β-1 Adrenergic Receptors

The target compound demonstrates a clear functional selectivity between adrenergic receptor subtypes. Binding assays reveal a high affinity for the α-2 adrenergic receptor (IC50 = 14 nM) [1], while showing no significant binding affinity for the β-1 adrenergic receptor (Ki > 1000 nM) [2]. This differential binding profile is a critical parameter for researchers aiming to develop or utilize compounds with minimized off-target cardiovascular effects.

Adrenergic Pharmacology Receptor Binding Selectivity Profiling

Thermal Stability and Handling: Boiling Point Advantage over a Primary β-Amino Alcohol Analog

The presence of the tert-butylamino group significantly alters the compound's physical properties compared to a simpler analog. 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol exhibits a boiling point of 251.2°C . In contrast, the primary β-amino alcohol 1-amino-2-propanol, which lacks the bulky N-substituent, has a substantially lower boiling point of 160°C [1]. This nearly 100°C difference is a practical advantage in manufacturing, allowing for higher-temperature reactions and easier purification via distillation.

Thermal Stability Process Chemistry Physical Properties

Enhanced Steric Bulk and Hydrogen Bonding Capacity vs. Unsubstituted Analog

The tert-butylamino group introduces significant steric bulk and modifies the molecule's hydrogen bonding capacity. Compared to 1-amino-2-propanol, which has 2 hydrogen bond donor sites, 1-amino-3-((1,1-dimethylethyl)amino)propan-2-ol has 3 . This additional donor site, combined with the steric shielding provided by the tert-butyl group, can lead to more specific and stronger interactions with biological targets or metal centers in catalysis .

Ligand Design Molecular Recognition Medicinal Chemistry

Strategic Procurement Scenarios for 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol


Enantioselective Synthesis of Beta-Blocker Intermediates

Procure this compound as a chiral building block for the asymmetric synthesis of beta-blocker pharmaceuticals. Its well-defined stereochemistry is essential for constructing the optically pure aryloxypropanolamine core found in drugs like timolol and penbutolol .

Pharmacological Research on Selective Adrenergic Modulation

This compound is best suited for in vitro studies focused on α-adrenergic receptor pharmacology, where its >71-fold selectivity for α-2 over β-1 receptors (IC50 = 14 nM vs. Ki > 1000 nM) allows for functional investigations with minimized β-blockade [1].

Development of Novel Ligands for Asymmetric Catalysis

Utilize the compound's dual amine/alcohol functionality and the steric bulk of the tert-butyl group to synthesize novel chiral ligands for transition metal complexes. These complexes are applied in asymmetric hydrogenation and other catalytic transformations, where ligand geometry is critical for high enantiomeric excess .

High-Temperature Process Development and Scale-Up

Select this compound for synthetic routes requiring elevated temperatures due to its high boiling point of 251.2°C, which provides a significant 91.2°C advantage over simpler analogs like 1-amino-2-propanol (bp 160°C) and reduces the risk of thermal degradation during manufacturing .

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